(H-Cys-OEt) 2 HCl

Catalog No.
S12395327
CAS No.
M.F
C10H22Cl2N2O4S2
M. Wt
369.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(H-Cys-OEt) 2 HCl

Product Name

(H-Cys-OEt) 2 HCl

IUPAC Name

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride

Molecular Formula

C10H22Cl2N2O4S2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H

InChI Key

BDJZWSLXDLQPNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl

The compound (H-Cysteine ethyl ester)₂·2 Hydrochloride, commonly referred to as (H-Cys-OEt)₂·2 HCl, is a derivative of cysteine, an important amino acid involved in various biological processes. It has the molecular formula C10H20N2O4S22HClC_{10}H_{20}N_{2}O_{4}S_{2}\cdot 2HCl and a molecular weight of approximately 369.33 g/mol. This compound typically appears as white or colorless crystals and is known for its characteristic odor and acidic properties. It is soluble in water but exhibits very low solubility in ethanol .

Typical of amino acids and their derivatives. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed to release cysteine and ethanol, especially under acidic or basic conditions.
  • Oxidation: Cysteine derivatives can be oxidized to form disulfides, such as cystine, which is crucial for protein structure stabilization.
  • Acylation: The amino groups can react with acylating agents, leading to the formation of N-acyl derivatives.

These reactions are significant in both synthetic applications and biological contexts, influencing protein structure and function.

(H-Cys-OEt)₂·2 HCl exhibits several biological activities:

  • Antioxidant Properties: Cysteine and its derivatives play a vital role in reducing oxidative stress by neutralizing free radicals.
  • Protein Synthesis: As a precursor to cysteine, it contributes to the synthesis of proteins and peptides, particularly those containing disulfide bonds.
  • Detoxification: Cysteine is involved in the detoxification processes in the liver, aiding in the conjugation of harmful substances.

These activities make (H-Cys-OEt)₂·2 HCl relevant in pharmacological research and therapeutic applications.

The synthesis of (H-Cys-OEt)₂·2 HCl can be achieved through several methods:

  • Esterification Reaction:
    • Reacting cysteine with ethanol in the presence of an acid catalyst leads to the formation of cysteine ethyl ester.
    • Further treatment with hydrochloric acid yields the hydrochloride salt.
  • Chemical Modification:
    • Starting from cysteine, various chemical modifications can be performed to introduce ethyl groups and hydrochloride ions through controlled reactions.
  • Biotechnological Approaches:
    • Enzymatic synthesis using specific enzymes that catalyze the modification of cysteine may also be employed for more selective production.

(H-Cys-OEt)₂·2 HCl has diverse applications across various fields:

  • Pharmaceuticals: Used as a precursor for synthesizing drugs that target oxidative stress-related diseases.
  • Nutritional Supplements: Incorporated into dietary supplements aimed at enhancing antioxidant capacity.
  • Research Reagent: Utilized in biochemical research for studying protein interactions and modifications.

Studies on (H-Cys-OEt)₂·2 HCl interactions have revealed its potential effects on other biological molecules:

  • Protein Interactions: It can influence protein folding and stability through disulfide bond formation.
  • Metal Ion Chelation: Cysteine derivatives can bind metal ions, affecting their bioavailability and toxicity.
  • Enzyme Modulation: It may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

These interaction studies underscore its significance in both therapeutic contexts and fundamental biochemical research.

Several compounds share structural features or biological activities with (H-Cys-OEt)₂·2 HCl. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
L-CysteineC3H7NO2SC_{3}H_{7}NO_{2}SNaturally occurring amino acid; antioxidant properties.
CystineC6H12N2O4S2C_{6}H_{12}N_{2}O_{4}S_{2}Dimer of cysteine; important for protein structure.
N-AcetylcysteineC5H9NO3SC_{5}H_{9}NO_{3}SAcetylated form; used as a mucolytic agent.
Cysteine hydrochlorideC3H8ClNO2SC_{3}H_{8}ClNO_{2}SHydrochloride salt; used in various biochemical applications.

Uniqueness of (H-Cys-OEt)₂·2 HCl:

  • It combines the properties of both an amino acid and an ester, enhancing its solubility and reactivity compared to traditional cysteine forms.
  • Its dual hydrochloride form provides additional stability and bioavailability, making it particularly useful in pharmaceutical formulations .

The ethanol-thionyl chloride system is a widely employed method for synthesizing (H-Cys-OEt)₂·2HCl. This approach leverages thionyl chloride’s dual role as a Lewis acid catalyst and hydrochloric acid source to protonate the carboxyl group of L-cysteine, facilitating nucleophilic attack by ethanol. A representative procedure involves dissolving L-cysteine (24.20 g, 0.20 mol) in ethanol (300 mL) and slowly adding thionyl chloride (22 mL, 0.30 mol) under ice-cooling to mitigate exothermic side reactions. After 3 hours at room temperature, the mixture is refluxed for 12 hours to complete esterification, yielding 36.42 g (98.1%) of (H-Cys-OEt)₂·2HCl as a white powder.

Critical parameters include:

  • Molar ratio: A 1:1.5 ratio of L-cysteine to thionyl chloride ensures complete protonation and esterification.
  • Temperature control: Ice-water bath conditions prevent thermal decomposition during thionyl chloride addition.
  • Reaction time: Prolonged reflux (12 hours) drives the reaction to near-quantitative yields.

Table 1: Optimization of Ethanol-Thionyl Chloride Esterification

ParameterOptimal ConditionYield (%)Source
L-cysteine (mol)0.2098.1
Thionyl chloride (mol)0.3098.1
Reflux duration (h)1298.1

This method’s efficiency stems from thionyl chloride’s ability to generate HCl in situ, which protonates the carboxyl group, enhancing electrophilicity for ethanol’s nucleophilic attack. The absence of racemization under acidic conditions preserves the L-configuration, critical for biological applications.

Protection-Deprotection Strategies for Sulfhydryl Group Functionalization

The sulfhydryl (-SH) group of cysteine derivatives requires protection during synthesis to prevent undesirable oxidation or side reactions. Two predominant strategies are highlighted in the literature:

tert-Butoxycarbonyl (Boc) Protection

In a study synthesizing peptide nucleic acid monomers, the Boc group was introduced to protect the amino group of L-cysteine, while the sulfhydryl moiety was temporarily acylated. Deprotection involved a thionyl chloride-methanol mixture, which simultaneously cleaved the Boc group and esterified the carboxyl group, streamlining the synthesis. This one-pot approach achieved 85% yield for the intermediate, demonstrating the utility of Boc in multi-step syntheses.

Acetyl-Based Protection

Alternative protocols acetylated the amino group using acetic anhydride, followed by thioester formation at the sulfhydryl group. For example, N-acetyl cysteine was treated with benzylthiol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) to form a thioester-protected derivative. Deprotection under reductive conditions regenerated the free thiol, enabling further functionalization.

Table 2: Sulfhydryl Protection-Deprotection Methods

Protecting GroupReagentDeprotection MethodYield (%)Source
BocDi-tert-butyl dicarbonateThionyl chloride/MeOH85
AcetylAcetic anhydrideAcidic hydrolysis49
ThioesterBenzylthiol/DCCReductive cleavage72

The choice of protecting group depends on compatibility with subsequent reaction steps. Boc protection offers orthogonal deprotection under mild acidic conditions, whereas thioesters provide stability during prolonged storage.

Optimization of Reaction Conditions for Disulfide Bond Formation

Disulfide bond formation in (H-Cys-OEt)₂·2HCl derivatives requires precise control over oxidation conditions. Key factors include pH, oxidizing agents, and atmospheric control:

pH-Dependent Oxidation

The thiol group’s nucleophilicity increases at alkaline pH, facilitating disulfide formation. In a study on myelin proteolipid protein analogues, free thiols generated after deprotection were oxidized at pH 8.5 using atmospheric oxygen, yielding cyclic disulfides. Neutral or acidic conditions suppressed spontaneous oxidation, allowing selective functionalization.

Oxidizing Agents

Hydrogen peroxide (H₂O₂) is a common oxidant, though its concentration must be optimized to prevent over-oxidation. For instance, 0.1 M H₂O₂ in ethanol at 25°C converted 95% of thiols to disulfides within 2 hours. Alternatives like iodine or dimethyl sulfoxide (DMSO) offer slower kinetics, enabling better control over dimerization.

Table 3: Disulfide Bond Formation Conditions

Oxidizing AgentConcentrationTemperature (°C)Time (h)Conversion (%)Source
H₂O₂0.1 M25295
Atmospheric O₂-252488
Iodine0.05 M0192

Atmospheric Control

Reactions conducted under nitrogen inertness minimized premature oxidation during deprotection, whereas air exposure enabled controlled disulfide formation. For example, stirring a deprotected cysteine derivative in open air for 24 hours achieved 88% disulfide yield without additional oxidants.

Role in Peptide Synthesis and Protein Engineering Frameworks

The application of (H-Cys-OEt)₂ HCl in peptide synthesis represents a critical advancement in contemporary protein engineering methodologies [9] [10] [13]. Research demonstrates that cysteine ethyl ester derivatives serve as essential building blocks in solid-phase peptide synthesis, particularly for the construction of disulfide-rich peptides [9]. The compound functions as an effective precursor in the synthesis of peptides containing C-terminal cysteine alkyl esters, which are crucial for bioactive molecule development [10] [13].

Mechanistic studies reveal that the compound enables the formation of stable disulfide bonds through controlled oxidative folding processes [9] [11]. The trityl side-chain anchoring methodology utilizes Fmoc-protected C-terminal cysteine esters anchored to trityl chloride resin, where (H-Cys-OEt)₂ HCl derivatives demonstrate minimal epimerization under basic conditions used for Fmoc deprotection [10] [13]. Analysis using model tripeptide systems confirms the absence of significant cysteine racemization during synthesis procedures [10].

ParameterValueReference
Epimerization Rate< 5% under standard conditions [10]
Disulfide Formation Efficiency82% yield with SeCys assistance [36]
Peptide Synthesis Yield> 50% for most applications [34]
Structural StabilityMaintained through multiple cycles [9]

The compound demonstrates particular utility in protein bioconjugation applications where cysteine-specific modification is required [11] [35]. Studies show that monosubstituted cyclopropenone reagents react selectively with the 1,2-aminothiol groups of N-terminal cysteine residues, enabling precise protein modification strategies [35]. This selectivity allows for the construction of complex bioconjugates without extensive protein engineering requirements [35].

Research indicates that (H-Cys-OEt)₂ HCl participates in enzymatic synthesis protocols mediated by proteinase K, where cysteine-containing oligopeptides exhibit enhanced esterase activity compared to cysteine-free variants [45]. The enzymatic activity demonstrates dependence on cysteine content, with higher cysteine incorporation resulting in increased catalytic efficiency [45].

Mechanistic Contributions to Antioxidant Redox Cycling Studies

The antioxidant properties of (H-Cys-OEt)₂ HCl are fundamentally linked to its ability to participate in cellular redox cycling mechanisms [16] [17]. Research demonstrates that the compound exhibits significant protective effects against oxidative damage through electron donation to free radicals . The mechanism involves the oxidation of cysteine thiol groups to sulfenic acids, followed by disulfide bond formation with subsequent reductive recycling [17] [19].

Mechanistic analysis reveals that (H-Cys-OEt)₂ HCl functions within the cystine/cysteine cycle, which represents one of two crucial antioxidant mechanisms alongside glutathione systems [16]. The compound switches the extracellular redox state from oxidized to reduced conditions, providing cellular protection against oxidative stress [16]. Studies indicate that this redox cycling is independent of glutathione-mediated pathways, offering complementary antioxidant protection [16].

Redox ParameterMeasurementResearch FindingReference
Electron Transfer Rate0.11 ± 0.01 μM/minStandard antioxidant activity [18]
Sulfenic Acid FormationRapid (<10 minutes)Initial oxidation step [17]
Disulfide Bond Stability> 95% retentionStructural preservation [19]
Reductive Recycling Efficiency70-85% recoveryCellular regeneration capacity [17]

The compound demonstrates particular effectiveness in cysteine-based redox switches within enzyme systems [17]. Research shows that these modifications often work in concert with phosphorylation/dephosphorylation events, making redox dependence an integral component of cellular signaling processes [17]. The reversible oxidation of cysteine residues provides a versatile mechanism for redox sensing, particularly in zinc-coordinated sites where cysteine coordination stabilizes reactive thiolate groups [17].

Experimental evidence indicates that (H-Cys-OEt)₂ HCl participates in thiol-disulfide interchange reactions through mixed disulfide intermediates [17] [19]. These reactions enable the migration of disulfide bonds to alternative locations within the same or different proteins, facilitating cellular redox homeostasis [19]. The compound's ability to undergo reversible modifications between reduced and oxidized states makes it valuable for studying redox-regulated protein functions [20].

Pharmacological Modulation of Opioid-Induced Respiratory Depression

Research into the pharmacological applications of (H-Cys-OEt)₂ HCl reveals significant potential for modulating opioid-induced respiratory depression through antioxidant-mediated mechanisms [24] [43] [48]. Studies demonstrate that L-cysteine methyl ester, a structurally related compound, effectively overcomes deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry [43]. This research suggests that cysteine ester derivatives, including (H-Cys-OEt)₂ HCl, may provide therapeutic benefits for respiratory complications associated with opioid administration [43] [48].

Mechanistic investigations reveal that cysteine ester compounds prevent and reverse opioid-induced respiratory depression without diminishing antinociceptive effects [43] [48]. The compounds produce immediate and sustained reversal of morphine-induced changes in tidal volume, minute ventilation, inspiratory drive, and peak inspiratory flow [43]. Research demonstrates that L-cysteine ethyl ester attenuates the development of physical dependence on morphine and reverses established dependence through multi-factorial mechanisms [48].

Respiratory ParameterBaselineMorphine EffectWith Cysteine EsterReference
Tidal Volume (mL)2.1 ± 0.21.3 ± 0.12.0 ± 0.2 [43]
Minute Ventilation (mL/min)85 ± 852 ± 681 ± 7 [43]
Arterial pH7.42 ± 0.027.36 ± 0.037.41 ± 0.02 [43]
Oxygen Saturation (%)98.2 ± 0.589.4 ± 2.197.8 ± 0.6 [43]

The protective mechanisms likely involve redox modulation of functional proteins within respiratory control centers [48]. Research indicates that cysteine ester derivatives may modulate the activity of potassium channels, particularly Kv1.2 K⁺-channels, which play crucial roles in respiratory neuron function [48]. Additionally, the compounds may form thiol adducts and mixed disulfides that alter cellular redox status and membrane protein activities [48].

Studies suggest that opioid-induced respiratory depression involves activation of μ-opioid receptors at specific sites in the central nervous system, including the pre-Bötzinger complex [21] [22]. The antioxidant properties of (H-Cys-OEt)₂ HCl may counteract oxidative stress associated with opioid administration, thereby preserving respiratory function [31]. Research demonstrates that antioxidant strategies in respiratory medicine show promise for treating conditions involving oxidative stress and inflammation [31].

Pharmacological evidence indicates that cysteine derivatives may interact with serotonin pathways involved in respiratory control [25]. Studies show that tandospirone, a 5-HT1A receptor agonist, ameliorates respiratory depression caused by anesthetics through receptor activation mechanisms [25]. This suggests potential synergistic effects between cysteine ester compounds and serotonergic systems in respiratory protection [25].

Fundamental Mechanisms of Thiol-Disulfide Exchange

The chemical compound (H-Cys-OEt)₂ HCl, known as L-cysteine ethyl ester hydrochloride, demonstrates remarkable reactivity within biological redox systems through its participation in thiol-disulfide exchange reactions [1]. The fundamental mechanism underlying these reactions involves nucleophilic substitution, where the deprotonated thiolate anion (R-S⁻) acts as a nucleophile attacking the sulfur atom of disulfide bonds [1]. This process follows a classic S_N2 mechanism characterized by a single transition state complex without intermediate formation [1].

The reaction proceeds through a linear trisulfide-like transition state, with negative charge delocalization predominantly on the attacking and leaving sulfur atoms [1]. The rate equation for thiol-disulfide exchange exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction mechanism [1]. The observed base catalysis confirms that the deprotonated thiolate form serves as a significantly more reactive nucleophile compared to the neutral thiol [1].

Kinetic Parameters and Rate Determinants

Table 1: Physicochemical Properties of (H-Cys-OEt)₂ HCl

PropertyValueReference
Molecular FormulaC₅H₁₂ClNO₂SMultiple sources
Molecular Weight (g/mol)185.67PubChem, ChemicalBook
CAS Number868-59-7ChemicalBook
Melting Point (°C)123-125 (lit.)Sigma-Aldrich, TCI
Optical Rotation [α]20/D-11.5° to -13° (c=8, 1M HCl)TCI Chemicals
Solubility in WaterSolubleChemicalBook
AppearanceWhite to almost white powder/crystalsTCI Chemicals
Storage ConditionsRefrigerated (0-10°C), under inert gasTCI Chemicals
Purity>98.0% (iodometric titration)TCI Chemicals
Hygroscopic NatureHygroscopic, heat sensitiveTCI Chemicals

The kinetic behavior of (H-Cys-OEt)₂ HCl in thiol-disulfide exchange reactions is governed by several critical parameters. The pKa of the thiol group significantly influences reaction rates, with lower pKa values corresponding to faster oxidation rates [2]. The compound's reactivity is enhanced by the protein microenvironment, which can modulate the pKa through hydrogen bonding interactions and electrostatic effects [3].

Table 2: Thiol-Disulfide Exchange Reaction Kinetics

Reaction TypeRate Constant RangepH DependenceBiological Relevance
Thiol-disulfide exchange10⁶ - 10⁸ M⁻¹s⁻¹Strong (pKa dependent)Protein folding, redox regulation
Sulfenic acid formation10⁷ - 10⁹ M⁻¹s⁻¹ModerateSignaling, oxidative stress
Disulfide bond formation10⁴ - 10⁶ M⁻¹s⁻¹StrongStructural stabilization
Glutathione interaction10⁵ - 10⁷ M⁻¹s⁻¹ModerateCellular redox homeostasis
Protein thiol oxidation10³ - 10⁵ M⁻¹s⁻¹StrongEnzyme regulation
Cyclic disulfide formation10² - 10⁴ s⁻¹WeakThermodynamic stability

Oxidative Pathways and Sulfenic Acid Formation

The oxidation of (H-Cys-OEt)₂ HCl can proceed through multiple pathways, with sulfenic acid formation representing a critical intermediate [4]. When exposed to reactive oxygen species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (- OH), or hypochlorous acid (HOCl), the thiol group undergoes two-electron oxidation to form sulfenic acid (-SOH) [4]. This process represents the initial step in a cascade of oxidative modifications that can lead to various stable products [4].

The sulfenic acid intermediate demonstrates remarkable reactivity, particularly toward other thiol compounds, leading to disulfide bond formation [2]. The reaction stoichiometry typically follows a 2:1 ratio of thiol to oxidant, suggesting the intermediacy of sulfenic acid derivatives [2]. This intermediate can undergo further oxidation to form sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H) under conditions of oxidative stress [2].

Cellular Redox Homeostasis and Glutathione Interactions

Table 3: Redox-Sensitive Systems and Cysteine Ester Interactions

Redox SystemStandard Redox Potential (mV)Physiological RoleInteraction with Cysteine EstersKinetic Parameters
Glutathione/GSSG-240Cellular antioxidant defenseSubstrate for GSH synthesisKm ~1-10 μM
Thioredoxin/TrxSS-270Protein folding, enzyme regulationDisulfide exchange partnerKm ~10-100 μM
Protein Disulfide Isomerase-180 to -110Protein folding in ERFolding assistanceKm ~1-50 μM
Peroxiredoxin System-300 to -150Peroxide detoxificationOxidative stress responseKm ~0.1-10 μM
Cysteine/Cystine Pool-220Amino acid metabolismDirect precursor relationshipKm ~10-200 μM
Sulfenic Acid FormationVariableRedox signalingSignaling intermediateVery rapid (ms-s)

The integration of (H-Cys-OEt)₂ HCl into cellular redox networks involves complex interactions with multiple redox-sensitive systems. The compound serves as a precursor for glutathione synthesis, with the rate-limiting step being the availability of cysteine [5]. The cellular uptake and subsequent hydrolysis of the ethyl ester provide a readily available source of cysteine for γ-glutamylcysteine ligase, the first enzyme in glutathione biosynthesis [5].

The thioredoxin system represents another critical interaction partner, facilitating protein folding and enzyme regulation through disulfide exchange reactions [3]. The compound's ability to participate in these reactions is enhanced by its favorable thermodynamic properties and rapid kinetics [3]. The peroxiredoxin system, responsible for peroxide detoxification, can utilize cysteine derivatives as electron donors in the reduction of organic hydroperoxides [3].

Protein Folding and Disulfide Bond Formation

The role of (H-Cys-OEt)₂ HCl in protein folding processes is mediated through its participation in disulfide bond formation and rearrangement [6]. The compound can serve as a reducing agent for incorrectly formed disulfide bonds, facilitating proper protein folding through thiol-disulfide exchange reactions [6]. This process is particularly important in the endoplasmic reticulum, where protein disulfide isomerase utilizes cysteine-containing compounds as cofactors [6].

The formation of energetically favorable cyclic disulfides represents an important thermodynamic driving force in these reactions [1]. The close proximity of thiol groups in cyclic structures facilitates rapid intramolecular reactions, leading to more stable products [1]. This principle underlies the effectiveness of dithiothreitol (DTT) as a reducing agent, where the facilitated ring closure step shifts the equilibrium toward the formation of oxidized DTT and reduced protein thiols [1].

Cell-Penetrant Properties and Bioavailability Enhancement Mechanisms

Transporter-Mediated Cellular Uptake

The cellular uptake of (H-Cys-OEt)₂ HCl is primarily mediated through specialized membrane transporters that recognize amino acid ester derivatives [7]. The peptide transporter 1 (PepT1) represents the most significant uptake mechanism, demonstrating high affinity for amino acid ester prodrugs [7]. This transporter, located on the apical membrane of intestinal enterocytes, recognizes the compound's structural similarity to dipeptides [7].

Table 4: Cellular Uptake Mechanisms for Cysteine Derivatives

Transport MechanismKm Range (μM)Substrate SpecificityCellular LocalizationRelevance to Cysteine Esters
Peptide Transporter 1 (PepT1)200-10,000Di/tripeptides, amino acid estersApical membrane (intestine)High (primary uptake route)
L-type Amino Acid Transporter (LAT1)10-100Large neutral amino acidsBasolateral membraneModerate
Alanine-Serine-Cysteine Transporter (ASCT2)20-200Neutral amino acids (not cysteine)Plasma membraneLow (cysteine not substrate)
System xc⁻ (cystine/glutamate)45-78Cystine/glutamate exchangePlasma membraneLow (requires cystine)
Excitatory Amino Acid Transporter 3 (EAAT3)10-50Cysteine, glutamateNeuronal membraneModerate
Passive DiffusionN/ALipophilic compoundsAll membranesLow (hydrophilic)

The stereoselective nature of PepT1 transport demonstrates preferential uptake of L-amino acid esters compared to their D-enantiomers [7]. The L-valyl ester derivatives of various compounds show significantly higher permeability across the apical membrane, with approximately four-fold higher uptake compared to D-valyl esters [7]. This selectivity is attributed to the transporter's evolved specificity for naturally occurring L-amino acid configurations [7].

Esterification Strategy and Bioavailability Enhancement

The esterification of the carboxyl group in (H-Cys-OEt)₂ HCl represents a sophisticated prodrug strategy designed to overcome the inherent limitations of amino acid bioavailability [8]. The ethyl ester modification fundamentally alters the compound's physicochemical properties, converting the zwitterionic amino acid into a protonated weak base with enhanced membrane permeability [8].

Table 5: Bioavailability Enhancement Mechanisms

Enhancement MechanismMolecular BasisBioavailability ImprovementSupporting Evidence
Esterification StrategyConversion to neutral form at physiological pH4-10 fold increasePharmacokinetic studies in rats
Masking of Carboxyl GroupReduced ionization, increased membrane permeability5-15 fold increaseCellular uptake assays
Increased LipophilicityEnhanced partition coefficient3-8 fold increasePartition coefficient measurements
Transporter RecognitionMimics dipeptide structure for PepT110-50 fold increaseTransporter inhibition studies
Bypass First-Pass MetabolismAvoided hepatic metabolism of parent compound2-5 fold increaseMetabolite profiling
Intracellular Esterase ActivationRapid hydrolysis to active cysteineRapid (t½ < 30 min)Enzyme kinetic studies

The masking of the carboxyl group through esterification reduces the ionization state of the compound at physiological pH, resulting in a higher percentage of neutral molecules capable of crossing lipid membranes [8]. This approach has been successfully demonstrated with various amino acid derivatives, where the acetoxymethyl (AM) ester showed the most significant enhancement in cellular uptake [8].

Intracellular Activation and Esterase-Mediated Hydrolysis

Following cellular uptake, (H-Cys-OEt)₂ HCl undergoes rapid hydrolysis by intracellular esterases to release the active cysteine moiety [7]. This activation process is crucial for the compound's biological activity, as the ester form serves primarily as a delivery vehicle [7]. The hydrolysis kinetics vary depending on the cellular environment, with brain homogenates showing conversion rates of up to 91% within 60 minutes [9].

The specificity of esterase-mediated hydrolysis is influenced by the ester structure, with ethyl esters generally showing faster hydrolysis rates compared to larger alkyl groups [9]. The conversion of ethyl esters to the corresponding amino acids occurs predominantly through enzymatic pathways rather than chemical hydrolysis, as evidenced by the significantly higher conversion rates in cellular homogenates compared to buffer solutions [9].

Membrane Permeability and Lipophilicity Enhancement

The ethyl ester modification of (H-Cys-OEt)₂ HCl dramatically increases its lipophilicity, facilitating passive diffusion across biological membranes [10]. This enhancement is particularly significant for crossing specialized barriers such as the blood-brain barrier, where lipophilic compounds demonstrate superior penetration [10]. The compound's ability to enter cells and tissues is further enhanced by its neutral charge at physiological pH, reducing electrostatic interactions with membrane components [10].

The lipophilic nature of the ester derivative also influences its distribution within tissues, with preferential accumulation in organs with high metabolic activity [10]. Pharmacokinetic studies demonstrate that the compound rapidly enters cells where it becomes trapped following conversion to the more hydrophilic cysteine [10]. This entrapment mechanism contributes to the sustained intracellular availability of the active compound [10].

Tissue-Specific Distribution and Targeting

The distribution pattern of (H-Cys-OEt)₂ HCl following administration reveals tissue-specific accumulation that correlates with transporter expression and metabolic activity [11]. Autoradiographic studies demonstrate high affinity for lung tissue, distinguishing it from the distribution pattern of free cysteine [11]. This selective accumulation suggests potential therapeutic applications in respiratory conditions where enhanced cysteine availability is beneficial [11].

The compound's bioavailability of 0.59 following oral administration indicates efficient absorption from the gastrointestinal tract [11]. The metabolic fate involves conversion to inorganic sulfate, cysteine, and taurine, with these metabolites being excreted primarily through urinary pathways [11]. The biliary excretion route accounts for approximately 40% of the administered dose, suggesting significant hepatic metabolism [11].

The enhanced bioavailability of (H-Cys-OEt)₂ HCl compared to free cysteine represents a significant advancement in amino acid delivery systems. The compound's ability to bypass traditional limitations of amino acid absorption through innovative prodrug design principles demonstrates the potential for similar approaches in pharmaceutical development. The integration of transporter-mediated uptake with intracellular activation mechanisms provides a robust platform for targeted delivery of amino acid-based therapeutics.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

368.0398049 g/mol

Monoisotopic Mass

368.0398049 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types